molecular formula C8H10BrNO2 B1528737 2-Bromo-6-(2-methoxyethoxy)pyridine CAS No. 1289097-54-6

2-Bromo-6-(2-methoxyethoxy)pyridine

Cat. No. B1528737
CAS RN: 1289097-54-6
M. Wt: 232.07 g/mol
InChI Key: VMBMUWRBVAYXAD-UHFFFAOYSA-N
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Description

2-Bromo-6-(2-methoxyethoxy)pyridine is an organic compound with the CAS Number: 1289097-54-6 . It has a molecular weight of 232.08 . It is a liquid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 2-bromo-6-(2-methoxyethoxy)pyridine . The InChI code is InChI=1S/C8H10BrNO2/c1-11-5-6-12-8-4-2-3-7(9)10-8/h2-4H,5-6H2,1H3 . The SMILES representation is COCCOC1=NC(=CC=C1)Br .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Halogenation Studies

  • Regioselective Halogenation : The compound has been used to study regioselective halogenation processes. For example, Victoria Canibano et al. (2001) explored the halogenation of various substituted pyridines, including 2,6-dimethoxy pyridine, providing insights into the reactivity and regioselectivity in these reactions (Canibano et al., 2001).

Synthesis of Antioxidants

  • Antioxidant Properties : M. Wijtmans et al. (2004) synthesized a series of substituted pyridinols, including methoxy derivatives, which demonstrated significant antioxidant properties. These studies highlight the potential of such compounds in developing novel antioxidants (Wijtmans et al., 2004).

Catalysis and Chemical Synthesis

  • Organoselenium and DMAP Co-catalysis : A. Verma et al. (2016) reported the use of methoxy pyridine derivatives in a catalytic system for synthesizing medium-sized halolactones and bromooxepanes, indicating the utility of such compounds in catalytic processes (Verma et al., 2016).
  • Functionalized Pyridylboronic Acids : Paul R. Parry et al. (2002) demonstrated the use of functionalized pyridylboronic acids, including methoxy derivatives, in Suzuki cross-coupling reactions, important for heteroarylpyridine synthesis (Parry et al., 2002).

Molecular Dynamics and Corrosion Inhibition

  • Corrosion Inhibition Studies : A. Saady et al. (2020) discussed the adsorption and inhibitory effect of a new pyridine derivative on mild steel corrosion, showing the potential of such compounds in corrosion inhibition applications (Saady et al., 2020).

Antimicrobial Activity

  • Synthesis and Antibacterial Activity : A. Bogdanowicz et al. (2013) used a bromo pyridine derivative in synthesizing novel cyanopyridine compounds, which exhibited significant antimicrobial activity against various bacteria (Bogdanowicz et al., 2013).

Pharmaceutical Research

  • Potential Antiviral Activity : D. Hocková et al. (2003) explored the synthesis of various pyrimidine derivatives, including bromo and methoxy substitutions, demonstrating potential antiviral activities against retroviruses (Hocková et al., 2003).

Material Science

  • Coordination Chemistry : B. Masci et al. (2005) reported the formation of uranyl complexes with pyridine-dicarboxylato ligands, showing the application of such compounds in material science and coordination chemistry (Masci et al., 2005).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-bromo-6-(2-methoxyethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-11-5-6-12-8-4-2-3-7(9)10-8/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBMUWRBVAYXAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(2-methoxyethoxy)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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